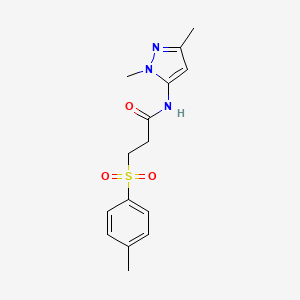
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Hypoglycemic Properties
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide and its derivatives have been explored for their hypoglycemic properties. Research indicates that certain pyrazole compounds, such as 3,5-dimethylpyrazole, possess potent hypoglycemic activity. This activity is distinct from insulin and other hypoglycemic agents, potentially acting through plasma free fatty acid modulation and glucose oxidation (Gerritsen & Dulin, 1965).
2. Antidepressant Potential
Pyrazole derivatives have been identified as potential antidepressants with reduced side effects. A specific compound, N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, demonstrated antidepressant efficacy comparable to imipramine in animal models without significant anticholinergic action (Bailey et al., 1985).
3. Agricultural Applications
In the agricultural field, 3,4-Dimethylpyrazole phosphate (DMPP) is a novel nitrification inhibitor. It effectively reduces nitrate leaching and potentially lowers nitrous oxide emissions, enhancing crop yield and reducing the need for nitrogen fertilization (Zerulla et al., 2001).
4. Anti-inflammatory and Analgesic Activities
Pyrazole derivatives show promise in anti-inflammatory and analgesic applications. For instance, 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives exhibited notable analgesic activities, akin to aminopyrine, suggesting their potential in pain management (Kuo, Huang, & Nakamura, 1984).
5. Anticancer Properties
Some pyrazole derivatives have been explored for their anticancer effects. A study on N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide and related compounds demonstrated potential anticancer activities, highlighting the therapeutic promise of these compounds in oncology (Metwally, Abdelrazek, & Eldaly, 2016).
6. Hypoglycemic and Antilipolytic Agent for Diabetes Treatment
The complex 1,5-Bis(3,5-dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper was identified as having hypoglycemic properties. This complex effectively reduced blood glucose levels, although it caused histopathological changes in the pancreas of rats, suggesting a need for further safety evaluation (Nofa, Lampatov, & Lepilov, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
The exact mode of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-tosylpropanamide is currently unknown due to the lack of specific studies on this compound. It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the observed pharmacological effects .
Biochemical Pathways
Given the known antileishmanial and antimalarial activities of similar pyrazole compounds, it is likely that the compound affects pathways related to these diseases .
Pharmacokinetics
The compound’s predicted properties such as melting point, boiling point, and density suggest that it may have good bioavailability .
Result of Action
Based on the known effects of similar compounds, it is likely that the compound disrupts normal cellular processes, leading to the observed pharmacological effects .
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-4-6-13(7-5-11)22(20,21)9-8-15(19)16-14-10-12(2)17-18(14)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYRRCBDLNGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

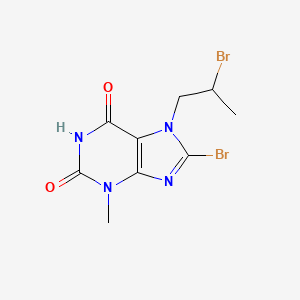
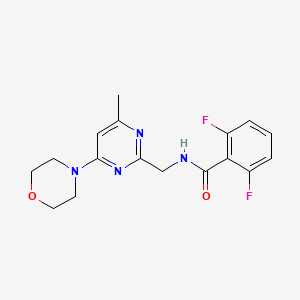
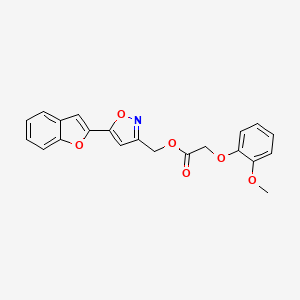
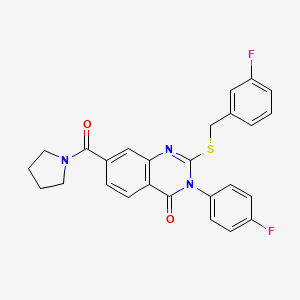
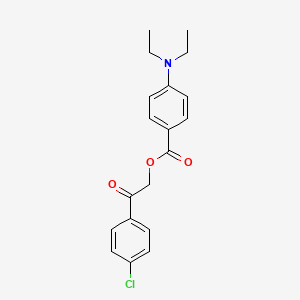
![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

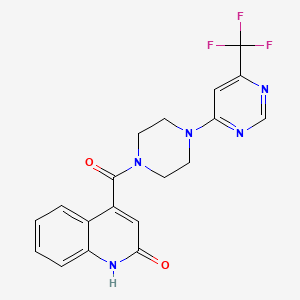

![1-methyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2480926.png)
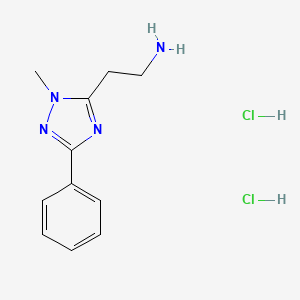

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)
